2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol
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Overview
Description
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol is an organic compound with the molecular formula C14H14S4 It is characterized by the presence of multiple sulfanyl (thiol) groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol typically involves the reaction of benzene derivatives with thiol groups. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with thiol groups in the presence of an electrophile . The reaction conditions often include the use of a strong acid or base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The benzene ring can undergo further substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions and other electrophiles, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Sulfanylphenyl)sulfanylbenzenethiol
- 2-{[(2-Sulfanylphenyl)imino]methyl}phenol
Uniqueness
2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol is unique due to its multiple thiol groups and the specific arrangement of these groups on the benzene ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
83209-89-6 |
---|---|
Molecular Formula |
C14H14S4 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-[2-(2-sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol |
InChI |
InChI=1S/C14H14S4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
InChI Key |
ZOBUVSZZKZPLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S)SCCSC2=CC=CC=C2S |
Origin of Product |
United States |
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